N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine
Description
N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine is a synthetic coumarin derivative characterized by a 7-hydroxy-4-methylcoumarin core conjugated to beta-alanine via an acetyl linker. Coumarins are renowned for their diverse biological activities, including anticoagulant, anticancer, and anti-inflammatory properties . The hydroxyl group at position 7 enhances solubility, while the methyl group at position 4 may influence metabolic stability.
Properties
Molecular Formula |
C15H15NO6 |
|---|---|
Molecular Weight |
305.28 g/mol |
IUPAC Name |
3-[[2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C15H15NO6/c1-8-10-3-2-9(17)6-12(10)22-15(21)11(8)7-13(18)16-5-4-14(19)20/h2-3,6,17H,4-5,7H2,1H3,(H,16,18)(H,19,20) |
InChI Key |
ZNZRQBVPDCCSNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Coumarin Core
The coumarin backbone is synthesized through a Pechmann condensation between resorcinol derivatives and beta-keto esters. For example:
Acetylation of the Coumarin Intermediate
The 3-acetic acid derivative undergoes activation using carbodiimide reagents (e.g., EDC or DCC) to form a reactive mixed anhydride. This intermediate is then coupled with beta-alanine in the presence of N-hydroxysuccinimide (NHS) to facilitate amide bond formation.
Representative reaction conditions :
-
Solvent: Anhydrous dimethylformamide (DMF)
-
Temperature: 0°C → room temperature (gradual warming)
-
Reaction time: 12–24 hours
Optimization Strategies for Improved Yield
Catalytic Enhancements
Purification Techniques
-
Recrystallization : Hot ethanol or chloroform-methanol mixtures (4:1 v/v) yield high-purity crystals.
-
High-performance liquid chromatography (HPLC) : Used for analytical validation, with mobile phases of 0.1% formic acid in acetonitrile/water.
Analytical Characterization
Post-synthesis characterization ensures structural fidelity:
-
Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 319.31.
-
NMR spectroscopy :
Industrial-Scale Considerations
Cost-Effective Modifications
Chemical Reactions Analysis
Types of Reactions
N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the coumarin ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the coumarin structure can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the coumarin ring can be substituted with various functional groups using halogenation or nitration reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 7-oxo-4-methylcoumarin derivatives.
Reduction: Formation of 7-hydroxy-4-methylcoumarin alcohol derivatives.
Substitution: Formation of halogenated or nitrated coumarin derivatives.
Scientific Research Applications
Scientific Research Applications
The compound exhibits potential in various fields, including:
1. Antimicrobial Activity
- N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine has shown promising antimicrobial properties. Studies indicate it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents.
2. Anticancer Properties
- The compound has been evaluated for its anticancer effects, particularly against breast cancer cell lines (MCF-7). It has demonstrated an IC50 value of 12 μM, indicating its potential to induce apoptosis through caspase pathway activation.
3. Anti-inflammatory Effects
- Research has highlighted its ability to reduce pro-inflammatory cytokines such as TNF-alpha in macrophages exposed to lipopolysaccharide, suggesting its application in managing inflammatory diseases.
4. Enzyme Inhibition
- The compound may inhibit key enzymes involved in cancer progression and inflammation, including DNA gyrase, which is crucial for bacterial DNA replication.
Case Study 1: Antimicrobial Activity
A study assessed the efficacy of the compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL against both Staphylococcus aureus and Escherichia coli, underscoring its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
In vitro experiments involving macrophages showed that treatment with the compound significantly reduced TNF-alpha levels in a lipopolysaccharide-induced inflammation model, indicating its potential role in treating inflammatory conditions.
Case Study 3: Anticancer Activity
The anticancer properties were evaluated in MCF-7 cells, revealing an IC50 value of 12 μM. The mechanism was linked to the activation of apoptotic pathways, demonstrating its potential as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine involves its interaction with various molecular targets:
Antimicrobial Activity: Inhibits bacterial DNA gyrase, preventing bacterial replication.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways.
Comparison with Similar Compounds
Core Coumarin Modifications
The target compound’s 7-hydroxy-4-methylcoumarin scaffold differs from related structures:
Conjugated Moieties
The acetyl-beta-alanine linkage contrasts with other conjugates:
- Thiazolidinone Derivatives: Compounds like N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides () replace beta-alanine with a thiazolidinone ring, enhancing antimicrobial activity but reducing metabolic flexibility .
- Benfuracarb : A beta-alanine ester pesticide () demonstrates agrochemical applications, highlighting how conjugation chemistry dictates functional roles .
Physicochemical Properties
Therapeutic Potential
- Anticancer Activity: The 7-hydroxy group may inhibit tumor growth via kinase modulation, similar to other hydroxylated coumarins . Beta-alanine could enhance cellular uptake compared to non-polar derivatives.
- Immunomodulation: Coumarins like the target compound may suppress pro-inflammatory cytokines, with polarity influencing tissue penetration .
Metabolic and Pharmacokinetic Considerations
Biological Activity
N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine is a compound derived from the coumarin family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
- Chemical Name : this compound
- Molecular Formula : C13H12O5
- Molecular Weight : 248.23 g/mol
- CAS Number : 95903-37-0
Antioxidant Activity
Coumarins, including this compound, have been shown to exhibit significant antioxidant properties. The hydroxyl groups on the coumarin structure contribute to their ability to scavenge free radicals. In a study evaluating various coumarin derivatives, the compound demonstrated an IC50 value of 0.09–0.12 mg/mL, indicating strong hydroxyl radical scavenging activity .
Anticancer Activity
Research indicates that derivatives of coumarin possess anticancer properties. In vitro studies have shown that N-(7-hydroxycoumarin) derivatives can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. For instance, one study reported IC50 values ranging from 0.024 to 0.14 µM for different derivatives against these cell lines .
Antimicrobial Activity
The antimicrobial efficacy of coumarin derivatives has been extensively studied. A compound structurally similar to this compound was tested against multiple bacterial strains, showing promising results with minimum inhibitory concentration (MIC) values as low as 1.56 µg/mL against Staphylococcus epidermidis .
Case Studies
-
Antioxidant and Antimicrobial Efficacy :
- A study evaluated the antioxidant and antimicrobial activities of various coumarin derivatives, including N-(7-hydroxycoumarin). The results indicated that these compounds effectively inhibited bacterial growth while exhibiting significant antioxidant properties through DPPH radical scavenging assays.
- Cytotoxicity Studies :
Table 1: Biological Activity Summary of N-(7-Hydroxycoumarin) Derivatives
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via acetylation of 7-hydroxy-4-methylcoumarin followed by coupling with beta-alanine. Key steps include:
- Acetylation : Use acetic anhydride or acetyl chloride under reflux with a base catalyst (e.g., pyridine).
- Coupling : Employ carbodiimide-based reagents (e.g., EDC) with NHS to activate the carboxyl group for amide bond formation .
- Optimization : Yield is sensitive to solvent choice (e.g., DMF vs. THF), temperature (40–60°C), and stoichiometric ratios (1:1.2 coumarin:beta-alanine). Purification via column chromatography using ethyl acetate/hexane gradients improves purity .
Q. How is the molecular structure of this compound validated experimentally?
- Analytical Techniques :
- X-ray crystallography : Refinement using SHELXL (e.g., anisotropic displacement parameters, twin refinement for non-merohedral twinning) .
- NMR : H and C NMR confirm the chromenone backbone (δ 6.8–7.5 ppm for aromatic protons) and beta-alanine linkage (δ 3.2–3.5 ppm for methylene groups) .
- HPLC : Purity assessment with C18 columns and UV detection at 254 nm .
Q. What preliminary biological activities are associated with this compound?
- Mechanistic Insights :
- Antioxidant activity : Scavenges ROS via the 7-hydroxyl group on the chromenone core, comparable to umbelliferone derivatives .
- Enzyme inhibition : Interacts with cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) via the acetyl-beta-alanine moiety, reducing pro-inflammatory mediators .
- In vitro assays : Use DPPH radical scavenging (IC₅₀ ~ 15 µM) and COX-2 inhibition (IC₅₀ ~ 20 µM) protocols .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
- Strategies :
- Molecular docking : Simulate binding to COX-2 (PDB ID: 5KIR) or LOX (PDB ID: 1JNQ) using AutoDock Vina. Focus on hydrogen bonding with Ser530 (COX-2) and Fe coordination (LOX) .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. methoxy groups at position 4) with IC₅₀ values using Gaussian-based DFT calculations .
Q. What experimental design considerations address contradictions in reported bioactivity data?
- Case Study : Discrepancies in antioxidant IC₅₀ values (15–50 µM) may arise from:
- Assay variability : Standardize DPPH protocols (e.g., 30 min incubation, dark conditions).
- Solubility issues : Use DMSO concentrations ≤1% to avoid false negatives .
- Batch purity : Cross-validate with LC-MS to detect hydrolyzed byproducts (e.g., free coumarin) .
Q. How does the beta-alanine moiety influence pharmacokinetic properties compared to other amino acid derivatives?
- Pharmacokinetic Analysis :
- Absorption : Beta-alanine’s zwitterionic nature enhances aqueous solubility (logP ~1.2 vs. norvaline’s logP ~2.5), improving oral bioavailability .
- Metabolism : Resistance to peptidase cleavage due to the non-proteinogenic beta-alanine structure, confirmed via liver microsomal assays .
Q. What advanced crystallographic techniques resolve challenges in structural refinement?
- SHELXL Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
